molecular formula C13H13N3O8S3 B13763745 Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- CAS No. 62646-44-0

Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)-

Cat. No.: B13763745
CAS No.: 62646-44-0
M. Wt: 435.5 g/mol
InChI Key: KQGIECCWAJZCSV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of multiple functional groups, including a benzoic acid moiety, sulfonamide groups, and a hydrazino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupsThe final step involves the coupling of the sulfonyl and hydrazino groups to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, hydrazination, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydrazino linkage in benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- makes it unique compared to other similar compounds. This linkage can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities .

Properties

CAS No.

62646-44-0

Molecular Formula

C13H13N3O8S3

Molecular Weight

435.5 g/mol

IUPAC Name

3-[[(4-sulfamoylphenyl)sulfonylamino]sulfamoyl]benzoic acid

InChI

InChI=1S/C13H13N3O8S3/c14-25(19,20)10-4-6-11(7-5-10)26(21,22)15-16-27(23,24)12-3-1-2-9(8-12)13(17)18/h1-8,15-16H,(H,17,18)(H2,14,19,20)

InChI Key

KQGIECCWAJZCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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